2-(5,6-Dichloro-3-hydrobenzimidazol-2-ylidene)indane-1,3-dione
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Overview
Description
2-(5,6-Dichloro-3-hydrobenzimidazol-2-ylidene)indane-1,3-dione is a chemical compound that belongs to the class of indane-1,3-dione derivatives This compound is known for its unique structure, which includes a dichlorobenzimidazole moiety fused with an indane-1,3-dione core
Mechanism of Action
- Notable examples include Donepezil , used for Alzheimer’s disease treatment, and Indinavir , employed in AIDS therapy .
Target of Action
- interacts with specific molecular targets within cells. While the exact targets may vary depending on the context, this compound is commonly associated with the design of biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-Dichloro-3-hydrobenzimidazol-2-ylidene)indane-1,3-dione typically involves the reaction of 5,6-dichlorobenzimidazole with indane-1,3-dione under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of reagents, solvents, and reaction conditions is optimized to ensure high yield and purity of the final product. Advanced techniques such as crystallization and chromatography may be employed for purification.
Chemical Reactions Analysis
Types of Reactions
2-(5,6-Dichloro-3-hydrobenzimidazol-2-ylidene)indane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
2-(5,6-Dichloro-3-hydrobenzimidazol-2-ylidene)indane-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Indane-1,3-dione: A closely related compound with similar structural features but lacking the dichlorobenzimidazole moiety.
5,6-Dichlorobenzimidazole: Shares the benzimidazole core but without the indane-1,3-dione structure.
Uniqueness
2-(5,6-Dichloro-3-hydrobenzimidazol-2-ylidene)indane-1,3-dione is unique due to the combination of the dichlorobenzimidazole and indane-1,3-dione moieties
Properties
IUPAC Name |
2-(5,6-dichloro-1H-benzimidazol-2-yl)-3-hydroxyinden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl2N2O2/c17-9-5-11-12(6-10(9)18)20-16(19-11)13-14(21)7-3-1-2-4-8(7)15(13)22/h1-6,21H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUYJVFNBFWIEFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C3=NC4=CC(=C(C=C4N3)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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